molecular formula C19H14N4O2S B5756240 N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide

N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide

Cat. No. B5756240
M. Wt: 362.4 g/mol
InChI Key: HKHMBUPDHWJZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of phenothiazine derivatives, which are known for their diverse pharmacological activities.

Mechanism Of Action

The mechanism of action of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide involves the inhibition of cellular respiration and the production of reactive oxygen species (ROS). This leads to the induction of apoptosis in cancer cells and the inhibition of bacterial and fungal growth.

Biochemical And Physiological Effects

Studies have shown that N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide can induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cellular respiration.

Advantages And Limitations For Lab Experiments

One advantage of using N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide in lab experiments is its ability to induce apoptosis in cancer cells. Additionally, this compound has been shown to have broad-spectrum antimicrobial activity. However, a limitation of using this compound is its potential toxicity, which may require further investigation.

Future Directions

There are several future directions for research on N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide. One area of interest is the development of novel derivatives with improved pharmacological properties. Additionally, further investigation into the mechanism of action of this compound may lead to the discovery of new targets for cancer therapy and antimicrobial agents. Finally, studies on the toxicity and pharmacokinetics of this compound may provide valuable information for its potential clinical use.

Synthesis Methods

The synthesis of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide involves the reaction of 3-pyridinecarboximidamide with 10H-phenothiazine-10-carbonyl chloride. This reaction occurs in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography.

Scientific Research Applications

N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been investigated for its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] phenothiazine-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c20-18(13-6-5-11-21-12-13)22-25-19(24)23-14-7-1-3-9-16(14)26-17-10-4-2-8-15(17)23/h1-12H,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHMBUPDHWJZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)ON=C(C4=CN=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)O/N=C(/C4=CN=CC=C4)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-[amino(pyridin-3-yl)methylidene]amino 10H-phenothiazine-10-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.